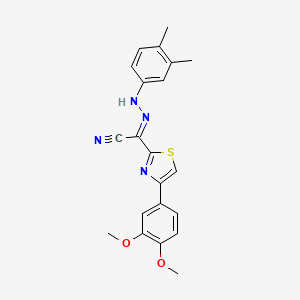

(E)-4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

描述

属性

IUPAC Name |

(2E)-4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c1-13-5-7-16(9-14(13)2)24-25-17(11-22)21-23-18(12-28-21)15-6-8-19(26-3)20(10-15)27-4/h5-10,12,24H,1-4H3/b25-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRHCPLHXFSTGB-KOEQRZSOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the dimethoxyphenyl and dimethylphenyl groups. The final step involves the formation of the carbohydrazonoyl cyanide moiety under controlled conditions, often using reagents such as cyanogen bromide and hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

(E)-4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

科学研究应用

(E)-4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

作用机制

The mechanism of action of (E)-4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural Analogs

(E)-4-(4-Chlorophenyl)-N-(3-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide (CAS 477188-29-7)

- Molecular Formula : C₁₈H₁₃ClN₄S

- Molecular Weight : 352.84 g/mol

- Substituents: 4-Chlorophenyl at the thiazole 4-position (electron-withdrawing Cl atom). 3-Methylphenyl on the carbohydrazonoyl group (single methyl group).

Triazole Fungicides (e.g., Propiconazole, Etaconazole)

Structural and Functional Differences

Table 1: Comparative Analysis

| Feature | Target Compound | (E)-4-(4-Chlorophenyl)-N-(3-methylphenyl)-... | Triazole Fungicides (e.g., Propiconazole) |

|---|---|---|---|

| Core Heterocycle | Thiazole | Thiazole | 1,2,4-Triazole |

| Substituents | 3,4-Dimethoxyphenyl, 3,4-Dimethylphenyl | 4-Chlorophenyl, 3-Methylphenyl | Dichlorophenyl, Alkyl-dioxolane |

| Electronic Effects | Electron-donating (OCH₃) | Electron-withdrawing (Cl) | Mixed (Cl: EWG; Alkyl: EDG) |

| Molecular Weight | 380.47 g/mol | 352.84 g/mol | ~405–450 g/mol (varies) |

| Solubility (Pred.) | Moderate (polar groups) | Low (Cl, CH₃) | Low (lipophilic substituents) |

| Applications | Research (potential agrochemicals) | Research | Commercial fungicides |

Implications of Substituent Variations

Electron-Donating vs. Chlorine in the analog may improve stability and electrophilic reactivity, favoring interactions with biological nucleophiles (e.g., enzyme active sites).

In contrast, the 3-methylphenyl group in the analog offers reduced bulk, possibly enhancing binding to narrower enzymatic pockets.

Molecular Weight and Bioavailability :

- The target compound’s higher molecular weight (380 vs. 352 g/mol) may impact pharmacokinetics, such as absorption and distribution, compared to its analog.

Research and Application Insights

- Thiazole vs. Triazole Cores : Thiazoles are less commonly used in commercial fungicides than triazoles, which dominate ergosterol-inhibition pathways. However, thiazole derivatives may target alternative pathways (e.g., microtubule disruption or kinase inhibition) .

- Agrochemical Potential: The target compound’s methoxy and methyl groups could optimize interactions with pest-specific targets, while the chloro-analog might exhibit broader-spectrum activity due to its electrophilic Cl atom.

生物活性

The compound (E)-4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting its relevance in pharmacological applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. Its structure can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 398.48 g/mol

The presence of methoxy and dimethyl groups contributes to its lipophilicity, potentially enhancing its bioavailability.

Synthesis

The synthesis of this compound typically involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable hydrazone precursor in the presence of a catalyst. The reaction conditions are optimized to yield high purity and yield of the target compound.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound were evaluated for their cytotoxic effects on various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 15.0 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 10.0 | Disruption of mitochondrial function |

These results suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells.

Antioxidant Activity

Thiazole derivatives are also known for their antioxidant properties. The compound was tested using DPPH radical scavenging assays:

- DPPH Scavenging Activity : 85% at 50 µg/mL

This indicates a strong ability to neutralize free radicals, which is critical in preventing oxidative stress-related diseases.

Acetylcholinesterase Inhibition

Given the structural similarities with other acetylcholinesterase inhibitors, the compound was evaluated for its potential in treating Alzheimer's disease:

- IC50 Value : 5.7 µM

This activity suggests that it may enhance acetylcholine levels in the brain, providing therapeutic benefits for neurodegenerative conditions.

Case Studies

- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that thiazole derivatives inhibit tumor growth in vivo models by inducing apoptosis through the mitochondrial pathway.

- Neuroprotective Effects : Research published in Pharmacology Biochemistry and Behavior highlighted the neuroprotective effects of thiazole derivatives against oxidative stress-induced neuronal death.

常见问题

Basic Research Questions

Q. What are the key steps in synthesizing (E)-4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide, and how are reaction conditions optimized?

- Answer: The synthesis typically involves multi-step organic reactions, including:

- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis .

- Hydrazonoyl cyanide introduction : Reaction of thiazole-2-carbohydrazide with cyanating agents (e.g., cyanogen bromide) under basic conditions .

- Optimization : Critical parameters include solvent choice (ethanol or DMF), temperature (room temperature to reflux), and catalyst use (e.g., acetic acid for imine formation) . Yield optimization requires purification via column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Answer:

- NMR spectroscopy : and NMR confirm substituent positions and stereochemistry (e.g., E-configuration of the hydrazonoyl cyanide group) .

- IR spectroscopy : Identifies functional groups (C≡N stretch ~2200 cm, C=N of thiazole ~1600 cm) .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves absolute configuration in crystalline form .

Q. What are the primary structural features influencing this compound’s reactivity?

- Answer:

- Electron-withdrawing groups : The 3,4-dimethoxyphenyl and 3,4-dimethylphenyl groups modulate electron density on the thiazole ring, affecting nucleophilic/electrophilic reactivity .

- Hydrazonoyl cyanide moiety : The E-configuration and cyanide group enable participation in cycloaddition and nucleophilic substitution reactions .

- Steric effects : Ortho-substituents on phenyl rings influence steric hindrance in cross-coupling reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Answer:

- Cross-validation : Combine NMR, IR, and MS data to confirm functional groups. For example, discrepancies in NMR integration can be resolved using DEPT or HSQC experiments .

- Computational modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and vibrational frequencies to validate experimental data .

- Alternative techniques : Use 2D NMR (COSY, NOESY) to resolve overlapping signals in crowded spectra .

Q. What strategies are employed to optimize reaction yields in multi-step syntheses of this compound?

- Answer:

- Stepwise monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times/temperatures .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol minimizes side reactions in cyclization steps .

- Catalyst screening : Test bases (e.g., triethylamine) or Lewis acids (e.g., ZnCl) to accelerate imine or thiazole formation .

Q. How can researchers determine structure-activity relationships (SAR) for biological activity in this compound?

- Answer:

- Analog synthesis : Modify substituents (e.g., replace methoxy with nitro groups) and test biological activity (e.g., antimicrobial assays) .

- In silico docking : Molecular docking studies predict binding affinity to target proteins (e.g., kinases or bacterial enzymes) .

- Pharmacophore mapping : Identify critical functional groups (e.g., thiazole ring, cyanide group) using QSAR models .

Q. What methods are used to assess the compound’s stability under varying storage conditions?

- Answer:

- Thermogravimetric analysis (TGA) : Measures thermal decomposition temperatures .

- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to simulate long-term storage .

- HPLC monitoring : Track degradation products over time to identify instability mechanisms (e.g., hydrolysis of the cyanide group) .

Data Contradiction Analysis

Q. How should researchers address conflicting data in biological activity assays?

- Answer:

- Dose-response validation : Repeat assays with varying concentrations to confirm IC values .

- Control experiments : Test against known inhibitors/agonists to validate assay conditions .

- Mechanistic studies : Use enzyme inhibition assays or cellular uptake studies to distinguish direct activity from assay artifacts .

Methodological Tables

| Technique | Application | Key Parameters | Reference |

|---|---|---|---|

| NMR | Confirms substituent positions and E/Z configuration | Solvent: DMSO-d, 400–600 MHz | |

| HRMS | Validates molecular formula and fragmentation | Ionization: ESI, resolution >10,000 | |

| X-ray crystallography | Resolves absolute stereochemistry | Single-crystal diffraction, R-factor <0.05 | |

| TGA | Assesses thermal stability | Heating rate: 10°C/min, N atmosphere |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。